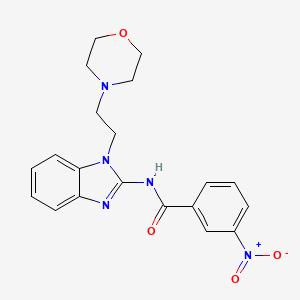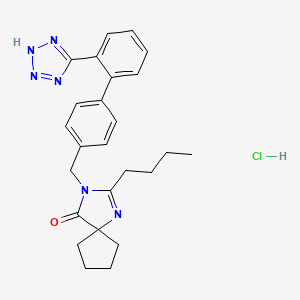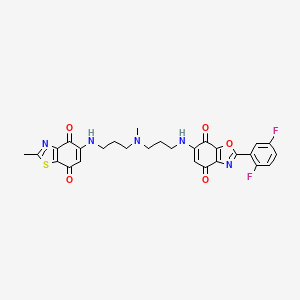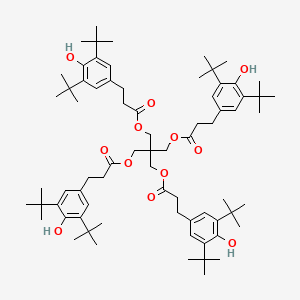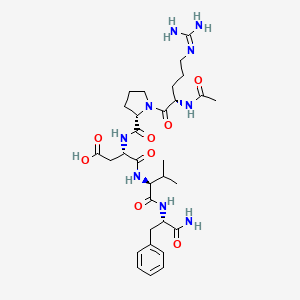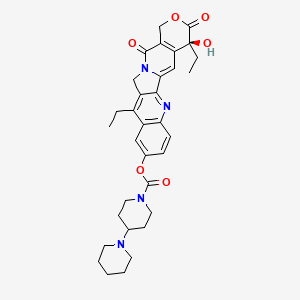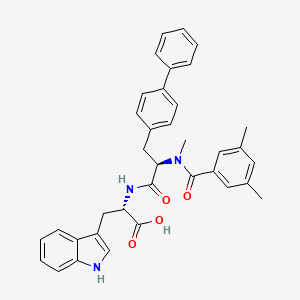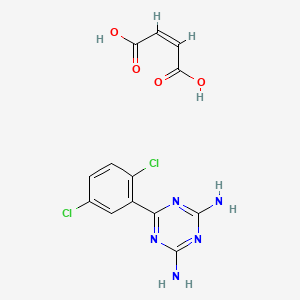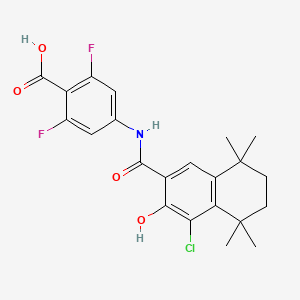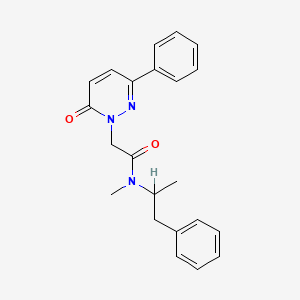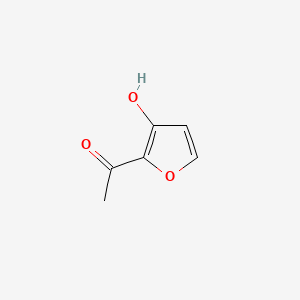
Isomaltol
Vue d'ensemble
Description
Isomaltol is a natural furan compound with the chemical formula C6H6O3 . It is primarily obtained through the enzymatic degradation of starch and is also a flavor component found in bread crust, produced by the thermal degradation (caramelization) of sugars . This compound is known for its sweet, malty aroma and is used in various food products to enhance flavor.
Applications De Recherche Scientifique
Isomaltol has several scientific research applications across various fields:
Chemistry: Used as a flavoring agent and a model compound in studies of the Maillard reaction.
Biology: Investigated for its potential antioxidant properties and its role in cellular processes.
Industry: Widely used in the food industry to enhance the flavor of baked goods and other food products.
Mécanisme D'action
Target of Action
Isomaltol, a natural furan, is obtained by the enzymatic degradation of starch . It primarily targets the taste receptors as a flavor component in food products, particularly in bread crust . It is produced by the thermal degradation (caramelization) of sugars .
Mode of Action
This compound interacts with taste receptors, providing a sweet flavor that is similar to that of sucrose . It is produced when sugars undergo thermal degradation, a process known as caramelization . This interaction enhances the sensory appeal of food products.
Biochemical Pathways
This compound is a product of the Maillard reaction, a chemical reaction between an amino acid and a reducing sugar . The Maillard reaction is a form of non-enzymatic browning, a major flavor-enhancing process in cooking and baking .
Result of Action
The primary result of this compound’s action is the enhancement of flavor in food products. It contributes to the characteristic taste of bread crust and other baked goods .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. High temperatures, such as those encountered during baking, promote the Maillard reaction and the subsequent formation of this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isomaltol can be synthesized through the Maillard reaction, which involves the reaction between an amino acid and a reducing sugar . Another method involves the alkali hydrolysis of O-galactosylthis compound, followed by extraction with an organic solvent .
Industrial Production Methods: In industrial settings, this compound is produced by the thermal degradation of sugars during the baking process. This method is commonly used in the food industry to produce flavor components in bread and other baked goods .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used with this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are potential reducing agents.
Nucleophiles: Nucleophiles such as ammonia and amines can react with this compound in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various carboxylic acids and aldehydes.
Comparaison Avec Des Composés Similaires
Maltol: Another furan compound with a sweet, caramel-like aroma, commonly used as a flavor enhancer.
Ethyl Maltol: A derivative of maltol with a stronger flavor profile, used in the food and beverage industry.
Isomaltol’s distinct properties and formation processes make it a valuable compound in both scientific research and industrial applications.
Propriétés
IUPAC Name |
1-(3-hydroxyfuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4(7)6-5(8)2-3-9-6/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIGCVXMBGOWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187790, DTXSID301282527 | |
| Record name | Isomaltol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Hydroxyethylidene)-3(2H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301282527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3420-59-5, 88511-92-6 | |
| Record name | Isomaltol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3420-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isomaltol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003420595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isomaltol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Hydroxyethylidene)-3(2H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301282527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOMALTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76NST80C38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is isomaltol formed in food?
A1: this compound arises as a product of the Maillard reaction, primarily from the degradation of sugars like lactose and maltose in the presence of amino acids. [, , ] This process commonly occurs during the heating of foods, contributing to the characteristic aroma and flavor of roasted coffee, bread crust, and other thermally processed products. [, , ]
Q2: Can you explain the formation of this compound from lactose in more detail?
A2: The process begins with lactose reacting with an amine, leading to the formation of several intermediate compounds. [] Key intermediates include a beta-pyranone derivative, a cyclopentenone derivative, and an this compound glycoside. [] Further reactions and rearrangements, often involving additional amine interactions, eventually yield this compound as a final product. []
Q3: Is this compound found in any natural sources besides thermally processed food?
A3: Yes, this compound and its derivatives have been identified in natural sources like Korean red ginseng. [] In the case of ginseng, this compound is found as a glycoside, indicating its association with sugar molecules. [] The presence of this compound in such plants suggests its potential role in natural metabolic pathways beyond the Maillard reaction.
Q4: What is the molecular structure of this compound?
A4: this compound is a heterocyclic compound with a furan ring structure. It features a hydroxyl group (-OH) at position 3 and an acetyl group (-COCH3) at position 2 of the furan ring. This unique structure influences its physical and chemical properties.
Q5: What are the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C6H6O3. It has a molecular weight of 126.11 g/mol.
Q6: What spectroscopic data is available to characterize this compound?
A6: Various spectroscopic techniques are employed to characterize this compound, including: * NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed information about the arrangement of atoms in the molecule and its electronic environment. [, ]* IR (Infrared) Spectroscopy: Helps identify functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]* UV (Ultraviolet-Visible) Spectroscopy: Provides information about the electronic transitions within the molecule, which helps in structural elucidation and quantification. [, ]* Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the molecule, aiding in structural confirmation. [, ]
Q7: What are some notable chemical properties of this compound?
A7: this compound exhibits several interesting chemical properties, including:* Tautomerism: It can exist in different tautomeric forms, primarily as an alpha,beta-unsaturated ketone and, to a lesser extent, as an enol. [, ] * Metal Complexation: this compound can act as a chelating agent, forming complexes with various metal ions. [, , ] This property has implications for its potential biological activity and applications in materials science. * Reactivity with Amines: Being a product of the Maillard reaction, this compound retains reactivity with amines. [, ] It can undergo further reactions with amines, leading to the formation of more complex heterocyclic compounds, including pyrroles, pyridines, and furanones. []
Q8: How does the structure of this compound relate to its reactivity?
A8: The presence of the hydroxyl and acetyl groups on the furan ring significantly influences this compound's reactivity. The hydroxyl group can participate in hydrogen bonding and act as a nucleophile, while the acetyl group can undergo reactions typical of ketones, such as condensation and addition reactions.
Q9: What are the known applications of this compound?
A9: this compound is primarily recognized for its flavoring properties. It is used in the food industry to impart a sweet, caramel-like aroma to various products. [] Additionally, its metal-chelating properties have been investigated for potential applications in fields such as medicine and materials science. [, ]
Q10: How does this compound compare to its structural isomer, maltol, in terms of applications?
A10: Both this compound and maltol are used as flavoring agents, but they possess distinct sensory profiles. This compound exhibits a stronger, more caramel-like aroma compared to maltol, which has a sweeter, more cotton candy-like aroma. [, ]
Q11: How is this compound typically quantified in food and other matrices?
A12: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as Diode Array Detection (DAD) or Mass Spectrometry (MS), is commonly employed for the quantification of this compound in complex mixtures like food products. [, ] These techniques offer high sensitivity and selectivity, enabling the accurate measurement of this compound levels. [, ]
Q12: What are some future directions for research on this compound?
A13: Further exploration of the biological activities of this compound and its derivatives, particularly their metal-chelating properties and potential antioxidant activity, is crucial. [] Understanding the metabolic fate of this compound in vivo is essential for assessing its safety and suitability for pharmaceutical or food applications. [] Additionally, investigating the use of this compound and its derivatives as building blocks for developing novel materials with tailored properties, such as metal-organic frameworks, holds promise. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


